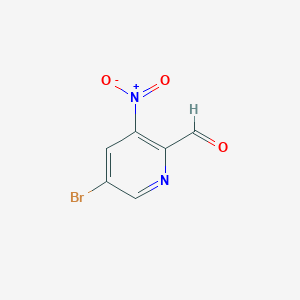

5-Bromo-3-nitropyridine-2-carbaldehyde

Übersicht

Beschreibung

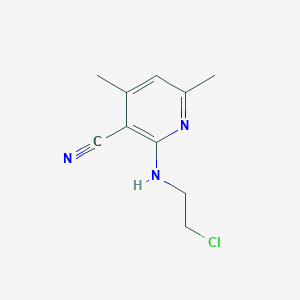

5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .

Synthesis Analysis

5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitropyridine-2-carbaldehyde consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .Physical And Chemical Properties Analysis

5-Bromo-3-nitropyridine-2-carbaldehyde is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Fluorinated Pyridines

- Application: Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Method: The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and the Balts-Schiemann reaction .

- Results: Fluoropyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties .

-

Synthesis of Nitropyridines

- Application: Nitropyridines are used in the synthesis of various organic compounds .

- Method: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

-

Dye and Dye Intermediates

- Application: 5-Bromo-3-nitropyridine-2-carbaldehyde can be used as an intermediate in the synthesis of dyes .

- Method: The specific synthesis methods can vary widely depending on the type of dye being produced .

- Results: The resulting dyes can have a wide range of colors and properties, depending on the specific synthesis methods and other compounds used .

-

Synthesis of Biologically Active Substances

- Application: Certain nitropyridines can be used in the synthesis of biologically active substances .

- Method: The specific synthesis methods can vary widely depending on the type of biologically active substance being produced .

- Results: The resulting substances can have a wide range of biological activities, depending on the specific synthesis methods and other compounds used .

-

Synthesis of 2-Substituted-5-Nitro-Pyridines

- Application: 2-Substituted-5-nitro-pyridines can be synthesized from 3-nitropyridine .

- Method: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Results: These compounds can be used in various organic synthesis reactions .

-

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Application: 4-Substituted-2-alkylamino-5-nitropyridines can be synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines .

- Method: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .

Eigenschaften

IUPAC Name |

5-bromo-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725559 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitropyridine-2-carbaldehyde | |

CAS RN |

1086838-46-1 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)